molecular formula C6H3BrCl2O2S B1532275 3-Bromo-4-chlorobenzenesulfonyl chloride CAS No. 195201-10-6

3-Bromo-4-chlorobenzenesulfonyl chloride

Cat. No. B1532275
M. Wt: 289.96 g/mol
InChI Key: WAKUMWHMHLMVPK-UHFFFAOYSA-N
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Description

3-Bromo-4-chlorobenzenesulfonyl chloride is an aryl sulfonyl chloride derivative . It has a molecular formula of C6H3BrCl2O2S and a molecular weight of 289.96 g/mol.


Molecular Structure Analysis

The InChI code for 3-Bromo-4-chlorobenzenesulfonyl chloride is 1S/C6H3BrCl2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Bromo-4-chlorobenzenesulfonyl chloride is a solid at room temperature . It should be stored at 4°C in sealed storage, away from moisture .

Scientific Research Applications

Bromide as a Tracer in Environmental Studies

Bromide, a component of 3-Bromo-4-chlorobenzenesulfonyl chloride, is widely used as a tracer in environmental studies to understand water and chemical transport in soil and rock. This is due to its relative non-reactivity with soil and rock constituents and its low background concentrations in the environment. A colorimetric microwell method has been developed for determining bromide concentrations, showcasing its application in environmental monitoring and research (Lepore & Barak, 2009).

Synthesis and Biological Screening

The chemical structure of 3-Bromo-4-chlorobenzenesulfonyl chloride suggests its potential utility in the synthesis of various derivatives for biological applications. For instance, derivatives of 4-chlorobenzenesulfonyl chloride have been synthesized and assessed for their biological potential against gram-negative and gram-positive bacteria, as well as their enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes. These compounds exhibited moderate to good activities, indicating the potential of related compounds like 3-Bromo-4-chlorobenzenesulfonyl chloride in medicinal chemistry and drug discovery (Aziz‐ur‐Rehman et al., 2014).

Catalytic Applications in Organic Synthesis

The reactivity of halogenated benzenesulfonyl chlorides, including those similar to 3-Bromo-4-chlorobenzenesulfonyl chloride, has been explored in catalytic reactions. Specifically, these compounds have been used in Pd-catalysed direct arylation of heteroaromatics, demonstrating their utility in synthesizing bi(hetero)aryls with potential applications in pharmaceuticals and materials science. The process allows for the retention of halogen groups, which could be further functionalized (Skhiri et al., 2015).

Environmental Impact and Degradation Studies

The presence of bromine and chlorine in environmental pollutants has prompted studies into their impact and methods for their degradation. For example, research into the destruction of methyl bromide sorbed to activated carbon by thiosulfate or electrolysis provides insights into the environmental mitigation of halogenated compounds. Such studies are relevant for understanding the fate and treatment of halogenated compounds like 3-Bromo-4-chlorobenzenesulfonyl chloride in the environment (Yang et al., 2015).

Safety And Hazards

3-Bromo-4-chlorobenzenesulfonyl chloride is classified as dangerous with hazard statements H314 (causes severe skin burns and eye damage) and precautionary statements including P260 (do not breathe dust/fume/gas/mist/vapours/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and others .

properties

IUPAC Name

3-bromo-4-chlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKUMWHMHLMVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chlorobenzenesulfonyl chloride

CAS RN

195201-10-6
Record name 3-bromo-4-chlorobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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